molecular formula C20H27BO2 B14915738 2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14915738
M. Wt: 310.2 g/mol
InChI Key: JDYRQWCWONSTDE-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bicyclo[1.1.1]pentane-containing boronate ester with a unique steric and electronic profile. The bicyclo[1.1.1]pentane core introduces significant strain, enhancing reactivity in cross-coupling reactions, while the cyclopropyl and phenyl substituents modulate steric bulk and electronic delocalization . The compound’s molecular formula is C₁₉H₂₅BO₂, with a molecular weight of 296.21 g/mol (calculated from analogous structures in ). This compound is likely synthesized via transition-metal-catalyzed borylation or Suzuki-Miyaura coupling, as inferred from methods in and .

Properties

Molecular Formula

C20H27BO2

Molecular Weight

310.2 g/mol

IUPAC Name

2-(2-cyclopropyl-3-phenyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H27BO2/c1-17(2)18(3,4)23-21(22-17)20-12-19(13-20,16(20)14-10-11-14)15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3

InChI Key

JDYRQWCWONSTDE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Multi-substituted Bicyclo[1.1.1]pentanes

Propellane-Based Methods

The most common approach to accessing substituted bicyclo[1.1.1]pentanes involves [1.1.1]propellane as a key intermediate, taking advantage of its high strain energy to drive bond-forming reactions. Two primary reaction pathways predominate:

Radical Addition to Propellane

Light-mediated radical reactions with propellane provide an efficient route to substituted BCPs. This approach has been particularly successful for introducing halides and other functional groups at the bridgehead position.

General Reaction Scheme:
[1.1.1]Propellane + R-X → (radical conditions) → R-BCP-X

The scalability of this approach was demonstrated in 2024, allowing kilogram-scale synthesis of bicyclo[1.1.1]pentane halides through flow chemistry techniques. This could serve as an entry point for introducing the phenyl group at position 3 and subsequently adding the cyclopropyl and boronate groups.

Photochemical Addition Approach

Flow photochemistry has proven highly effective for BCP construction on scale:

[1.1.1]Propellane + Carbonyl compound → (flow photochemistry, 365 nm) → BCP derivatives

A notable example is the kilogram-scale synthesis of BCP diketone intermediates through photochemical addition of propellane to diacetyl, which can then be transformed to versatile building blocks. This approach could potentially be modified to introduce the phenyl group at position 3.

Intramolecular Cyclization Strategy

Recent innovations in BCP synthesis have utilized an intramolecular cyclization approach to construct multi-substituted bicyclic molecules, including those with substitution patterns at positions 1, 2, and 3. This method enables greater substitution diversity than conventional propellane-based approaches.

The key steps involve:

  • Preparation of appropriately substituted cyclobutanone boronate derivatives
  • Conversion to sulfonylhydrazone intermediates
  • Base-promoted intramolecular cyclization to form the bicyclic structure

This approach has exhibited promising results for the synthesis of BCPs with diverse substitution patterns:

Cyclobutanone-Bpin → (MesSO2NHNH2, Cs2CO3) → Multi-substituted BCP-Bpin

The critical advantage of this method is its ability to introduce diverse substituents at the C2 position, which aligns with our need for a cyclopropyl group at this position.

Proposed Synthetic Routes for 2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Based on the available methodologies, several potential routes can be proposed for synthesizing the target compound.

Route A: Modified Intramolecular Cyclization

The most promising approach utilizes the intramolecular cyclization strategy with a cyclobutanone bearing phenyl and cyclopropyl substituents:

Step 1: Synthesis of 2-cyclopropyl-3-phenylcyclobutanone
Step 2: Introduction of the boronate side chain
Step 3: Conversion to sulfonylhydrazone
Step 4: Base-promoted intramolecular cyclization

This approach is supported by literature precedent showing successful formation of tri-substituted BCPs with substitution at positions 1, 2, and 3, with demonstrated yields between 65-83% for the key cyclization step.

Route B: Sequential Functionalization of BCP Core

An alternative approach involves step-wise functionalization of a BCP core:

Step 1: Synthesis of [1.1.1]propellane
Step 2: Radical addition of phenylhalide to form 3-phenyl-BCP-halide
Step 3: Introduction of cyclopropyl group at position 2
Step 4: Halogen-lithium exchange and borylation

The challenge with this approach lies in the selective functionalization of position 2, which typically requires specialized directing groups or complex reaction sequences. Literature precedents suggest moderate yields (30-60%) for sequential functionalization of BCP derivatives.

Route C: Bicyclo[1.1.0]butane Expansion Method

A third approach involves:

Step 1: Synthesis of appropriately substituted bicyclo[1.1.0]butane
Step 2: Expansion to BCP using carbene intermediates
Step 3: Late-stage borylation

This approach has historical precedent but presents challenges in terms of regioselectivity and functional group compatibility.

Reaction Optimization and Conditions Analysis

Critical Parameters for Intramolecular Cyclization

For the preferred Route A, optimization studies have identified several critical parameters:

Parameter Optimal Condition Effect on Yield Reference
Sulfonylhydrazide Mesitylsulfonyl hydrazide Enhanced hydrazone formation
Base Cs2CO3 Improved cyclization efficiency
Solvent Dioxane Better solubility and reaction rates
Temperature 80-100°C Balanced reactivity and stability
Atmosphere Air (no inert gas needed) Simplified protocol with no effect on yield

The superiority of mesitylsulfonyl hydrazide over other activation reagents is particularly noteworthy, as it facilitates efficient hydrazone condensation and in situ diazo intermediate generation.

Borylation Optimization

For routes requiring separate borylation steps, the following conditions have proven effective:

Borylation Method Reagents Temperature Time Yield Reference
Lithium-halogen exchange n-BuLi, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -78°C to RT 12h 60-86%
Metal-free photocatalytic B2pin2, photocatalyst RT 6-24h 43-95%
Heteroatom-directed C-H borylation B2pin2, catalytic system 80°C 24h Up to 95%

Analytical Characterization

Crystallographic Analysis

Similar tri-substituted BCP-pinacol boronates have shown characteristic structural features in X-ray crystallography:

  • Reduced C1-C2-C3 angles compared to unsubstituted BCPs (72-76°) due to the Thorpe-Ingold effect
  • Tetrahedral geometry at the bridgehead carbon centers
  • Planar boronate moiety

Biological Activity

The compound 2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 2609866-60-4 , is a bicyclic boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of bicyclo[1.1.1]pentane derivatives which are recognized for their unique three-dimensional structure that can enhance potency and selectivity in drug design. The molecular formula is C20H27BO2C_{20}H_{27}BO_2, and it features a boron atom integrated into a dioxaborolane ring that contributes to its reactivity and biological profile.

Pharmacological Properties

Research indicates that bicyclo[1.1.1]pentane derivatives can act as bioisosteres for various pharmacophores, potentially improving the pharmacokinetic properties of drugs. The specific biological activities attributed to this compound include:

  • Antidepressant Activity : Preliminary studies suggest that derivatives of bicyclo[1.1.1]pentanes exhibit affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are crucial targets in the treatment of depression .
  • Inhibition of Phosphodiesterases : Some studies have indicated that bicyclo[1.1.1]pentane derivatives can inhibit phosphodiesterase enzymes (PDE4B and PDE10A), which play significant roles in various signaling pathways related to mood regulation and cognitive function .

Case Studies

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Serotonin Receptor Affinity : A study synthesized a series of bicyclo[1.1.1]pentane derivatives and evaluated their binding affinities to serotonin receptors. The results indicated significant receptor binding, suggesting potential antidepressant effects .
  • Pharmacokinetic Studies : In vivo studies demonstrated that certain bicyclo[1.1.1]pentane derivatives exhibited favorable absorption and metabolic stability profiles when tested in animal models, indicating their potential as viable drug candidates .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Bicyclic Framework : Utilizing metal-free homolytic aromatic alkylation techniques to construct the bicyclic structure efficiently.
  • Boronic Acid Pinacol Ester Formation : The incorporation of boron into the structure is achieved through pinacol esterification reactions which are crucial for enhancing biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Boronate Esters

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Synthetic Yield Reference
2-(Bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[1.1.1]pentane core (no additional substituents) 194.08 Base structure for functionalization
2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bis(cyclopropylmethoxy)phenyl group ~352.29* Synthesized via alkylation (80°C, 12 h)
3-Phenyl-1-(3-(1-phenyl-2-(dioxaborolan-2-yl)propan-2-yl)bicyclo[1.1.1]pentan-1-yl)propan-1-one Bicyclo[1.1.1]pentane with ketone and phenylpropan-2-yl groups ~455.41* 45% yield using Pd catalysis
2-(2-Cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclopropylmethoxy-phenyl group 288.20 Used in C-H borylation studies
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl group 214.09 High sp-hybridization enhances conjugation
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Biphenyl group 266.15 Commercial availability (TCI Chemicals)

*Calculated based on molecular formulas in evidence.

Mechanistic and Industrial Relevance

  • C-H Activation : The target compound’s strained core aligns with studies showing that C-H bond activation for C-B bond formation is thermodynamically favorable, particularly in rigid frameworks .

Q & A

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

  • Experimental Setup :
  • Deuterated Analogs : Synthesize ²H-labeled bicyclo derivatives to compare reaction rates.
  • Flow Chemistry : Use microreactors to isolate transient intermediates (e.g., Pd-aryl complexes) .
  • Analysis : KIE > 1 suggests rate-limiting transmetalation; KIE ≈ 1 indicates oxidative addition as the bottleneck.

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